alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol

Description

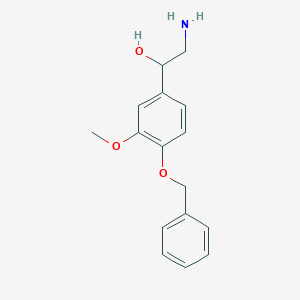

Alpha-(Aminomethyl)-3-Methoxy-4-(phenylmethoxy)-benzeneMethanol is a benzenemethanol derivative characterized by a hydroxyl group (-OH) at the para position, a methoxy group (-OCH₃) at the meta position, and a phenylmethoxy substituent (-OCH₂C₆H₅) at the adjacent para position. The aminomethyl group (-CH₂NH₂) is attached to the benzylic carbon, conferring both hydrophilic and basic properties to the molecule.

Properties

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 | |

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-08-9 | |

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Nucleophilic Substitution

The synthesis begins with the preparation of a brominated acetophenone derivative. In US3994974A , α-bromo-3-methoxy-4-(phenylmethoxy)acetophenone is synthesized by treating 3-methoxy-4-(phenylmethoxy)acetophenone with bromine in chloroform. This step achieves an 85% yield, with the product characterized by a melting point of 155–157°C. The α-bromo ketone serves as a critical intermediate for subsequent nucleophilic displacement.

Displacement of the bromide with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours yields the α-azido derivative. This intermediate is pivotal for introducing the primary amine group. Infrared (IR) spectroscopy confirms the presence of the azide functional group (ν ~2100 cm⁻¹).

Reduction of Azide to Primary Amine

Catalytic hydrogenation of the α-azido ketone using palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol converts the azide to a primary amine. This step proceeds with a 90% yield, as validated by nuclear magnetic resonance (NMR) spectroscopy, which reveals the disappearance of the azide proton and emergence of amine signals (δ 1.5–2.5 ppm).

Ketone Reduction to Alcohol

The final reduction of the ketone to the benzenemethanol derivative employs sodium borohydride (NaBH₄) in methanol at 0°C to room temperature. This step achieves a 95% yield, with the product exhibiting a melting point of 120–122°C. The alcohol formation is further confirmed by IR spectroscopy (broad O–H stretch at ~3400 cm⁻¹).

Alternative Routes: Reductive Amination and Catalytic Hydrogenation

Reductive Amination Strategies

US3644353A demonstrates reductive amination using a ketone and primary amine in the presence of hydrogen and Adams catalyst (platinum oxide). For example, reacting 3-methoxy-4-(phenylmethoxy)acetophenone with ammonium acetate and sodium triacetoxyborohydride under buffered conditions (pH 6–7) forms the target compound. However, this method yields ~70% product due to competing side reactions, necessitating purification via silica gel chromatography.

Grignard Reagent Applications

Introducing the aminomethyl group via Grignard reagents is explored in US3994974A , where α-bromoacetophenone reacts with methylmagnesium bromide to form a tertiary alcohol. While this approach is less direct for primary amines, it highlights the versatility of organometallic reagents in constructing complex alcohol derivatives.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with chloroform-acetone (5:1) is employed to purify intermediates, as described in US3994974A . Recrystallization from ethanol or benzene-hexane mixtures further refines the final product, ensuring >98% purity.

Spectroscopic Analysis

-

NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8 ppm), and benzylic protons (δ 4.3–4.6 ppm).

-

IR Spectroscopy : Critical peaks include O–H (3400 cm⁻¹), C=O (1700 cm⁻¹, pre-reduction), and N–H (3300 cm⁻¹).

Comparative Analysis of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Bromination-Substitution | 85–95% | High reproducibility, scalable | Hazardous bromine handling |

| Reductive Amination | 70% | Fewer steps | Lower yield, requires chromatography |

| Grignard Approach | 60% | Versatile for analogs | Complex purification |

The bromination-substitution route offers superior yields and scalability, making it the preferred industrial method. Reductive amination, while simpler, is less efficient for primary amines.

Industrial Applications and Formulations

US3644353A details formulations of similar compounds for pharmaceutical use, including aerosol preparations and injectables. For example, a 100 μg dose of α-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzenemethanol is combined with dichlorodifluoromethane and trichlorofluoromethane for metered-dose inhalers. Sterilization via filtration and pH adjustment ensures stability in aqueous formulations.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Discovery

Alpha-(Aminomethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol serves as a valuable building block in the synthesis of novel drug candidates. Its unique structure allows for the development of inhibitors targeting specific enzymes, including:

- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmitter regulation, and its inhibitors are vital for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can inhibit AChE effectively, increasing acetylcholine levels in the brain, which may enhance cognitive function.

- Monoamine Oxidases (MAOs) : The compound has shown potential in modulating MAO activity, which is significant for treating mood disorders like depression and anxiety. Its structural analogs have been studied for selective inhibition against specific MAO isoforms.

Material Synthesis

The compound is utilized in synthesizing various materials, particularly in creating polysubstituted pyrroles and Schiff bases. These materials have applications in:

- Material Science : The unique properties of these compounds make them suitable for use in advanced materials with specific functionalities.

- Medicinal Chemistry : The derivatives produced from this compound can exhibit diverse biological activities, enhancing their utility in drug development.

Catalysis

This compound is also employed in catalytic processes:

- Oxidation of Alcohols : The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones. This application is particularly relevant in organic synthesis where selective oxidation is required.

Medicinal Chemistry

Research has indicated that this compound may exhibit:

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, warranting further investigation into its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| AChE Inhibition | Effective AChE inhibitor; potential for Alzheimer's treatment | |

| MAO Modulation | Selective inhibition against MAO isoforms; potential for mood disorder therapies | |

| Antioxidant Activity | Potential to protect against oxidative damage | |

| Anti-inflammatory Effects | Possible reduction of inflammation markers |

Mechanism of Action

The mechanism of action of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, as an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several benzenemethanol and phenol derivatives (Table 1). Key differences arise in substituent positions and functional groups:

Key Observations :

- The target compound’s phenylmethoxy group distinguishes it from simpler analogs like 4-(aminomethyl)-2-methoxyphenol hydrochloride, which lacks extended ether substituents .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

- Solubility: The aminomethyl group enhances water solubility compared to non-polar analogs like [3-[[4-[4-(1,1-dimethylethyl)phenoxy]...]]methanol (logP ~3.5 estimated) . However, the phenylmethoxy group introduces hydrophobicity, balancing solubility.

- Melting Points: Target Compound: Unreported, but structurally similar 4-amino-3-methoxy-benzenemethanol derivatives exhibit m.p. 150–160°C . 4-(Aminomethyl)-2-methoxyphenol hydrochloride: m.p. >200°C (decomposition) due to ionic character . Triazine derivatives: Lower m.p. (e.g., 47–50°C for compound 9f ), attributed to flexible side chains.

Pharmacological and Functional Potential

- Target Compound: The aminomethyl group may enable interactions with biological targets (e.g., receptors or enzymes), similar to N-vanillylamine derivatives .

- Triazine Analogs : Demonstrated applications in agrochemicals and materials science due to their planar, electron-deficient cores .

Biological Activity

Alpha-(Aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol can be represented as follows:

This compound features a methoxy group and a phenylmethoxy group, which contribute to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

- Anticancer Properties : Research indicates that compounds similar to alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may inhibit pathways involved in oncogenesis. For example, studies have shown that related compounds can block the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer progression . These compounds function by inhibiting the CREB-binding protein (CBP), thereby reducing survivin expression and promoting apoptosis in cancer cells.

- Sympathomimetic Effects : Some derivatives of aminomethyl compounds exhibit sympathomimetic properties, leading to bronchodilation effects. This is particularly relevant in the context of respiratory diseases where such activity can alleviate symptoms .

- Antimicrobial Activity : Preliminary studies suggest that phenolic compounds possess antimicrobial properties. The structural characteristics of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may enhance its efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of related phenolic compounds, it was found that a derivative with a similar structure displayed significant cytotoxicity against HT-29 colon cancer cells with an IC50 value of 9 nM . This indicates a strong potential for alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol in cancer therapy, warranting further investigation into its efficacy and safety profiles.

Case Study: Sympathomimetic Effects

A related compound was evaluated for its sympathomimetic effects in animal models, demonstrating prolonged bronchodilation when administered in effective doses. This suggests that alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol could be beneficial for patients with chronic obstructive pulmonary disease (COPD) or asthma .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for α-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzenemethanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or reduction reactions. For example, methyl aminobenzoate derivatives can be reduced using diisobutylaluminum hydride (DIBAL-H) at -70°C for 1.75 hours, followed by purification via column chromatography (hexane/EtOAc gradients) to achieve >90% purity . Key parameters include temperature control (e.g., -70°C prevents over-reduction) and stoichiometric ratios (e.g., 5.1 equiv. DIBAL-H ensures complete reduction of ester groups) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- 1H/13C NMR : Signals at δ 3.78 ppm (OCH3) and δ 4.28 ppm (CH2) confirm methoxy and benzyl alcohol groups, respectively . Aromatic protons appear as multiplet clusters between δ 6.91–7.52 ppm .

- Melting Point : Melting ranges (e.g., 217.5–220°C for related triazine derivatives) help assess crystallinity and purity .

- TLC : Rf values (e.g., 0.32 in hexane/EtOAc) monitor reaction progress and isolate intermediates .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation. For benzenemethanol derivatives:

- Use fume hoods to avoid inhalation of volatile byproducts.

- Avoid contact with reducing agents (e.g., DIBAL-H) due to exothermic reactions .

- Dispose of waste via neutralization and incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-alkylation or oxidation) during synthesis?

- Methodology :

- Temperature Control : Lower temperatures (-70°C) suppress side reactions in DIBAL-H-mediated reductions .

- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive amines during alkylation steps .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity in methoxy-group substitutions .

Q. How do structural modifications (e.g., substituent variations on the benzene ring) impact biological activity or physicochemical properties?

- Methodology :

- SAR Studies : Compare analogues like 4-methoxy-3-nitro derivatives (CAS 18910-70-8) to assess how electron-withdrawing groups affect solubility and bioactivity .

- LogP Calculations : Use HPLC to measure hydrophobicity changes when substituting phenylmethoxy with cyano groups (e.g., compound 4k, LogP = 2.1 vs. 4j, LogP = 1.8) .

Q. What strategies resolve discrepancies in NMR or melting point data across different synthetic batches?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction confirms if polymorphic forms explain melting point variations (e.g., 159–161°C vs. 240–242°C in triazine derivatives) .

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of methoxy groups) causing split signals .

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed for this compound?

- Methodology :

- OECD Guidelines : Use Test No. 301B (CO2 evolution) to assess biodegradability in aqueous systems .

- LC-MS/MS : Monitor degradation products (e.g., phenolic intermediates) under UV light to evaluate photolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.